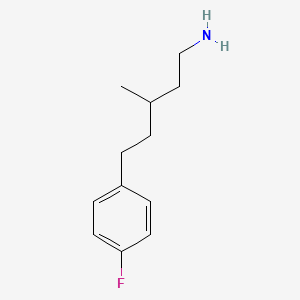

5-(4-Fluorophenyl)-3-methylpentan-1-amine

Description

5-(4-Fluorophenyl)-3-methylpentan-1-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which can significantly influence its chemical properties and biological activities

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

5-(4-fluorophenyl)-3-methylpentan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3 |

InChI Key |

NNXFUYDGJLNGPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)F)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-3-methylpentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4-fluorobenzyl cyanide with 3-methylbutyl bromide, followed by reduction of the resulting nitrile to the corresponding amine. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reduction step may be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-3-methylpentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

5-(4-Fluorophenyl)-3-methylpentan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-3-methylpentan-1-amine involves its interaction with specific molecular targets in biological systems. It is believed to act as a neurotransmitter modulator, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The fluorine atom on the phenyl ring can enhance its binding affinity to certain receptors, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-cancer activity.

5-(4-Fluorophenyl)pyridine-3-carboxylic acid: A compound used in various chemical syntheses.

Uniqueness

5-(4-Fluorophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, including the presence of a fluorine atom on the phenyl ring and a methyl group on the pentan-1-amine chain. These features can influence its chemical reactivity and biological activity, making it a valuable compound for research in various fields.

Biological Activity

5-(4-Fluorophenyl)-3-methylpentan-1-amine, commonly referred to as a substituted amine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been studied for its biological activity, particularly in the context of inflammation and neuropharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated phenyl group, which may influence its biological interactions and pharmacokinetics.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that the compound inhibits the release of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α). This inhibition was observed in human whole blood assays, where the compound significantly reduced TNF-α levels upon stimulation with lipopolysaccharides (LPS) .

The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial in mediating inflammatory responses. Inhibitors targeting this pathway have shown promise in treating various inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption characteristics. The compound demonstrates significant membrane permeability and plasma protein binding . These properties are essential for its efficacy as a therapeutic agent.

Case Studies

A recent case study involving animal models assessed the efficacy of this compound in reducing inflammation associated with arthritis. The results indicated a marked reduction in joint swelling and pain scores compared to control groups receiving placebo treatments . This suggests potential utility in managing chronic inflammatory conditions.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is presented in Table 1.

| Compound Name | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|

| This compound | High | p38 MAPK inhibition |

| CBS-3595 | Moderate | Dual p38α MAPK/PDE4 inhibition |

| Other Substituted Amines | Variable | Various pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.